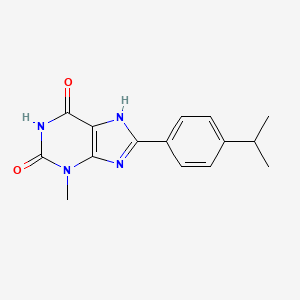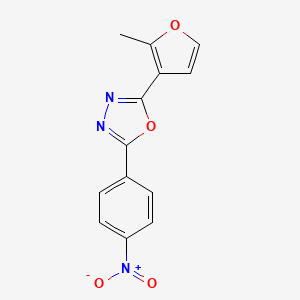![molecular formula C18H19NO2 B5844759 3-[(2-ethoxyphenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5844759.png)
3-[(2-ethoxyphenyl)amino]-1-phenyl-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-ethoxyphenyl)amino]-1-phenyl-2-buten-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Chalcone derivative and has a molecular formula of C19H19NO2.
Mecanismo De Acción
The mechanism of action of 3-[(2-ethoxyphenyl)amino]-1-phenyl-2-buten-1-one is not fully understood. However, it is believed to exert its biological activities through various pathways such as inhibition of enzymes, modulation of signaling pathways, and induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune responses. Additionally, it has been found to induce apoptosis, which is a programmed cell death process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(2-ethoxyphenyl)amino]-1-phenyl-2-buten-1-one in lab experiments include its low toxicity, high stability, and ease of synthesis. However, its limitations include its low solubility in water and its potential to form aggregates, which can affect its biological activity.
Direcciones Futuras
There are several future directions for the study of 3-[(2-ethoxyphenyl)amino]-1-phenyl-2-buten-1-one. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of its potential applications in the treatment of various diseases such as cancer, diabetes, and inflammation. Additionally, the use of this compound as a pesticide and in the synthesis of polymers can also be further explored.
Conclusion:
In conclusion, 3-[(2-ethoxyphenyl)amino]-1-phenyl-2-buten-1-one is a promising compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies on this compound can lead to the development of new drugs, pesticides, and materials.
Métodos De Síntesis
The synthesis of 3-[(2-ethoxyphenyl)amino]-1-phenyl-2-buten-1-one can be achieved through various methods. One of the commonly used methods is the Claisen-Schmidt condensation reaction between 2-acetylphenol and 2-ethoxybenzaldehyde in the presence of a base such as NaOH or KOH. The reaction is carried out under reflux conditions, and the product is obtained after purification.
Aplicaciones Científicas De Investigación
This compound has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been found to exhibit anti-inflammatory, anti-cancer, anti-microbial, and anti-diabetic activities. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been studied for its potential use as a dye and in the synthesis of polymers.
Propiedades
IUPAC Name |
(E)-3-(2-ethoxyanilino)-1-phenylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-3-21-18-12-8-7-11-16(18)19-14(2)13-17(20)15-9-5-4-6-10-15/h4-13,19H,3H2,1-2H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIIZFSGTNNNDF-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=CC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1N/C(=C/C(=O)C2=CC=CC=C2)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5844681.png)
![S-{2-[(4-chlorophenyl)amino]-2-oxoethyl} thiocarbamate](/img/structure/B5844698.png)
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5844704.png)
![7-[(3-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5844709.png)
![2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B5844723.png)
![1-[3-(4-methoxyphenyl)propanoyl]indoline](/img/structure/B5844728.png)

![2-methyl-5-[(3-methylbutyl)thio]-4-nitro-1H-imidazole](/img/structure/B5844740.png)
![5-[(2-chloro-4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5844742.png)
![N-[4-(benzyloxy)phenyl]-3-oxobutanamide](/img/structure/B5844744.png)
![2-(2-{[5-(acetylamino)-2-methoxybenzyl]amino}-2-oxoethoxy)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5844746.png)

